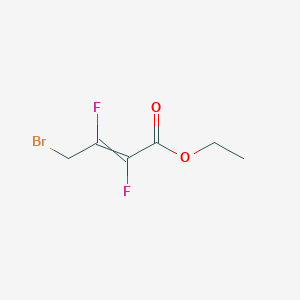
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate is an organic compound characterized by the presence of bromine, fluorine, and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate typically involves the reaction of ethyl acetoacetate with bromine and fluorine sources under controlled conditions. One common method is the bromination of ethyl acetoacetate followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.
Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and peroxides are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butenoates, while addition reactions can produce halogenated or hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used as a probe to study biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of Ethyl (Z)-4-Bromo-2,3-difluoro-2-butenoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The ester moiety can undergo hydrolysis, releasing active intermediates that further interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-4-Bromo-2,3-difluoro-2-butenoate: The geometric isomer of the compound with different spatial arrangement of substituents.
Methyl (Z)-4-Bromo-2,3-difluoro-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Ethyl (Z)-4-Chloro-2,3-difluoro-2-butenoate: A compound with chlorine instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and fluorine atoms, which impart distinct reactivity and properties. The (Z)-configuration also influences its chemical behavior and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H7BrF2O2 |
|---|---|
Peso molecular |
229.02 g/mol |
Nombre IUPAC |
ethyl 4-bromo-2,3-difluorobut-2-enoate |
InChI |
InChI=1S/C6H7BrF2O2/c1-2-11-6(10)5(9)4(8)3-7/h2-3H2,1H3 |
Clave InChI |
XGTYEJCRSMWESN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(CBr)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















